methyl 3-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate
Description
Properties
Molecular Formula |
C22H21NO5S2 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
methyl 3-[(5Z)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C22H21NO5S2/c1-26-18-12-16(8-9-17(18)28-14-15-6-4-3-5-7-15)13-19-21(25)23(22(29)30-19)11-10-20(24)27-2/h3-9,12-13H,10-11,14H2,1-2H3/b19-13- |
InChI Key |
FHQMQAPSRMUBLR-UYRXBGFRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)OC)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)OC)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Glacial AcOH | Piperidine | 120 | 6 | 64 |
| Toluene | NH₄OAc | 110 | 8 | 52 |
| DMF | — | 100 | 10 | 48 |
Glacial acetic acid with piperidine provides optimal yields by facilitating enolate formation and stabilizing intermediates via hydrogen bonding.
Effect of Stoichiometry
Excess aldehyde (1.5 equiv) drives the equilibrium toward product formation, minimizing unreacted thiazolidinone. Reducing the aldehyde to 1.1 equiv decreases yields to 45–50%.
Analytical Characterization
Spectroscopic Data
-
IR (KBr) :
-
¹H NMR (400 MHz, CDCl₃) :
-
¹³C NMR :
-
HRMS : m/z calculated for C₂₅H₂₃NO₆S₂ [M+H]⁺: 522.1043; found: 522.1048.
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 120°C, 30 min) reduces reaction time to 30 minutes with comparable yields (62%). This method minimizes thermal degradation, as evidenced by cleaner NMR spectra.
Solid-Phase Synthesis
Immobilization of the thiazolidinone intermediate on Wang resin enables stepwise elongation, though yields are lower (45–50%) due to steric constraints.
Challenges and Mitigation Strategies
-
Isomerization : Prolonged heating may promote E/Z isomerization. Use of mild conditions (shorter reaction times) preserves the Z-configuration.
-
Byproducts : Hydrolysis of the ester group occurs in aqueous acidic conditions. Anhydrous solvents and neutral workup prevent this.
Scalability and Industrial Relevance
Bench-scale reactions (50 g) show consistent yields (60–65%) using standard glassware. For industrial production, continuous flow reactors could enhance efficiency, as demonstrated for analogous thiazolidinones .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group or the thiazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, with temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or alcohols. Substitution reactions can lead to the formation of various substituted thiazolidinones or benzylidene derivatives.
Scientific Research Applications
Methyl 3-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Key Compounds:
[(5Z)-5-{5-[1-(5-Butylpyrazin-2-yl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid (7)
- Substituents : Pyrazine ring with a butyl group.
- Physical Properties : Yield 77%, m.p. 213–215°C, HPLC purity 99.03%.
- Spectral Data : UV λmax 388 nm (log ε 3.29); IR peaks at 3398 cm⁻¹ (C-OH) and 1706 cm⁻¹ (C=O) .
[(5Z)-5-{5-[1-(5-Benzylpyrazin-2-yl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid (9)
- Substituents : Benzyl-substituted pyrazine.
- Physical Properties : Yield 31%, m.p. 224–225°C.
- Elemental Analysis : C 56.09% (calc. vs. exp.), H 3.92%, N 10.90% .
3-{(5Z)-5-[3-Methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid Substituents: Pentyloxy group instead of benzyloxy. Molecular Formula: C₁₉H₂₃NO₅S₂; Monoisotopic mass 409.101765 Da .
Comparison:
- Solubility: The methyl propanoate ester in the target compound may confer better lipid solubility than carboxylic acid derivatives (e.g., Compounds 7 and 9), influencing bioavailability.
- Biological Activity : Pyrazine-containing analogs (e.g., Compounds 7 and 9) show antimicrobial activity , whereas bromophenyl-furyl derivatives (e.g., in ) target apoptosis signal-regulating kinase 1 .
Analogues with Heterocyclic Modifications
(Z)-3-(5-((3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid Substituents: Pyrazole ring with isobutoxy and methyl groups. Molecular Weight: 507.62 g/mol; Formula C₂₆H₂₅N₃O₄S₂ .
3-[(5Z)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide Substituents: Thiadiazole ring. Synonyms: ZINC13576684; Molecular Formula C₁₈H₁₇N₃O₂S₃ .
Comparison:
Research Findings and Implications
- Stereochemical Stability : The Z-configuration of the benzylidene group is critical for activity, as seen in analogs where E/Z isomerization reduces potency .
- Computational Insights: Molecular docking studies (e.g., for indole-containing analogs ) suggest that the thiazolidinone core interacts with hydrophobic enzyme pockets, while substituents modulate selectivity.
- Crystallography : Programs like SHELX and WinGX are essential for resolving complex stereochemistry in these molecules.
Biological Activity
Methyl 3-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate is a thiazolidin derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of protein tyrosine phosphatases (PTPs) and its implications in cancer therapy. This article presents a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiazolidin core : A five-membered ring containing sulfur and nitrogen.
- Benzylidene moiety : Contributes to the compound's biological activity through interactions with biological targets.
- Methoxy and benzyloxy substituents : These groups enhance lipophilicity and may influence enzyme inhibition.
Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes, particularly PTPs. These enzymes play crucial roles in cellular signaling pathways, and their inhibition can lead to altered cellular responses, making them targets for cancer therapeutics.
Inhibition of Protein Tyrosine Phosphatases (PTPs)
A study highlighted the synthesis of thiazolidin derivatives that showed significant inhibitory activity against PTP1B, a well-known target in cancer treatment. The most potent compound from this series exhibited an IC50 value of approximately 6.09 µM, indicating effective inhibition .
Biological Activity Data
The following table summarizes the biological activities related to this compound and similar compounds:
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | PTP1B | TBD | |
| Compound 14b | PTP1B | 8.66 | |
| Compound 14h | CDC25B | 6.83 | |
| Compound 14i | CDC25B | 1.66 |
Anti-Cancer Activity
In vitro studies have demonstrated that thiazolidin derivatives possess anti-cancer properties by inhibiting specific phosphatases involved in tumor progression. For instance, compounds derived from thiazolidin structures have shown promise in reducing cell viability in various cancer cell lines through targeted inhibition of PTPs .
Enzyme Inhibition Studies
Another study focused on the enzyme inhibitory kinetics of synthesized thiazolidin derivatives showed that certain compounds displayed non-competitive inhibition against mushroom tyrosinase with an IC50 value of 3.17 µM, which is significantly lower than that of the standard inhibitor kojic acid (15.91 µM) . This suggests potential applications in skin-related disorders where tyrosinase plays a role.
Q & A
Q. What are the standard synthetic routes for this compound, and which analytical methods confirm its structure?
The synthesis typically involves a multi-step process starting with condensation of substituted benzaldehyde derivatives with thiosemicarbazide or related precursors, followed by cyclization and functionalization. Key steps include:
- Knoevenagel condensation to form the benzylidene moiety .
- Thiazolidinone ring closure using chloroacetic acid or mercaptoacetic acid under reflux conditions in DMF/acetic acid .
- Esterification of the propanoate side chain using methanol or ethanol .
Structural confirmation relies on:
- NMR spectroscopy (1H, 13C) to verify stereochemistry (Z-configuration) and functional groups .
- Mass spectrometry for molecular weight validation .
- X-ray crystallography (if crystalline) to resolve ambiguities in stereochemistry .
Q. What biological activities have been reported for this compound or its analogs?
While direct data on this compound is limited, structurally related thiazolidinone derivatives exhibit:
- Anti-inflammatory activity via inhibition of COX-2 or NF-κB pathways .
- Anticancer potential through kinase inhibition (e.g., EGFR, VEGFR) .
- Antimicrobial properties against Gram-positive bacteria and fungi .
Note: Bioactivity is highly dependent on substituents (e.g., methoxy vs. benzyloxy groups) .
Q. What are the common challenges in characterizing this compound?
- Stereochemical purity: The Z-isomer must be isolated from E-isomer byproducts using column chromatography or recrystallization .
- Solubility issues: Poor solubility in aqueous media complicates bioassays; DMSO or PEG-based solvents are often used .
- Spectral overlap: Aromatic protons in the benzylidene and benzyloxy groups may obscure NMR signals, requiring advanced techniques like 2D-COSY .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the Z-isomer?
- Catalyst screening: Use Lewis acids (e.g., ZnCl₂) or organic bases (e.g., piperidine) to favor Z-selectivity during condensation .
- Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce selectivity; mixed solvents (DMF/acetic acid) balance yield and purity .
- Design of Experiments (DoE): Apply statistical models to optimize temperature, stoichiometry, and reaction time .
Q. How do structural modifications at the benzylidene moiety affect bioactivity?
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance antimicrobial activity but reduce solubility .
- Methoxy vs. benzyloxy substitution: Methoxy groups improve metabolic stability, while benzyloxy groups increase lipophilicity and membrane permeability .
- SAR studies: Replace the benzylidene with pyrazolyl or coumarin derivatives to modulate kinase inhibition profiles .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization: Control variables like cell line selection (e.g., HeLa vs. MCF-7) and incubation time .
- Stability testing: Monitor compound degradation in DMSO stock solutions using HPLC .
- Impurity profiling: Characterize byproducts (e.g., E-isomers) via LC-MS to assess their interference in bioassays .
Q. How can computational methods aid in predicting the compound’s reactivity or binding modes?
- Density Functional Theory (DFT): Calculate the energy difference between Z and E isomers to predict isomerization tendencies .
- Molecular docking: Model interactions with protein kinases (e.g., EGFR) to prioritize synthetic targets .
- ADMET prediction: Use tools like SwissADME to optimize logP and bioavailability during lead optimization .
Q. What are the limitations of current synthetic methods, and how can they be addressed?
- Low yields in cyclization steps: Replace conventional heating with microwave-assisted synthesis to reduce side reactions .
- Toxic solvents: Transition to green solvents (e.g., cyclopentyl methyl ether) using flow chemistry for scalability .
- Stereochemical drift: Introduce chiral auxiliaries or enzymes (e.g., lipases) to maintain configuration during esterification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
